molecular formula C8H14Cl2N2 B6217509 methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride CAS No. 2742660-75-7

methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B6217509
CAS No.: 2742660-75-7
M. Wt: 209.11 g/mol
InChI Key: WFVGTONTLLFRPF-UHFFFAOYSA-N
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Description

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 4-methylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of primary amines .

Scientific Research Applications

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can be used to study enzyme function and to develop new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpyridin-2-yl)methanamine
  • 2-Amino-4-methylpyridine
  • N-Methyl-1-(4-pyridinyl)methanamine dihydrochloride

Uniqueness

Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound in research and industrial applications. Its ability to undergo various chemical reactions also adds to its versatility .

Properties

CAS No.

2742660-75-7

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

N-methyl-1-(4-methylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-7-3-4-10-8(5-7)6-9-2;;/h3-5,9H,6H2,1-2H3;2*1H

InChI Key

WFVGTONTLLFRPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CNC.Cl.Cl

Purity

95

Origin of Product

United States

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